1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
Description
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone features a hybrid structure combining a 3,4-dihydroquinoline core linked via an ethanone bridge to a 1,2,4-thiadiazole ring substituted with an o-tolyl (2-methylphenyl) group. This structural architecture is common in medicinal chemistry, where heterocyclic systems like thiadiazoles and dihydroquinolines are explored for antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c1-14-7-2-4-10-16(14)19-21-20(26-22-19)25-13-18(24)23-12-6-9-15-8-3-5-11-17(15)23/h2-5,7-8,10-11H,6,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSCIHKTHZDPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves the following steps:
Formation of 3,4-dihydroquinoline: This can be achieved through a reduction reaction starting from quinoline, often utilizing catalytic hydrogenation.
Thiadiazole Formation: The 1,2,4-thiadiazole ring is usually synthesized by reacting thiosemicarbazide with suitable aromatic aldehydes in acidic conditions.
Coupling Reaction: The final step involves coupling the 3,4-dihydroquinoline with the thiadiazole derivative through a thioether bond formation, which is typically facilitated by reagents like sodium hydride (NaH) in aprotic solvents such as dimethylformamide (DMF).
Industrial Production Methods: In industrial settings, the synthesis process may be scaled up by optimizing reaction conditions and using continuous flow reactors to ensure high yield and purity. Catalysts and advanced purification techniques like recrystallization and chromatography are employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo several types of chemical reactions, including:
Oxidation: Involving reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized derivatives.
Reduction: Employing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Substitution: Halogenation or alkylation can occur under suitable conditions using reagents like N-bromosuccinimide (NBS) or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium, ambient temperature.
Reduction: Lithium aluminum hydride in ether, room temperature.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions typically retain the core structure of the compound while introducing new functional groups or modifying existing ones, thus altering its chemical and biological properties.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential anticancer activity. Research indicates that derivatives of thiadiazoles and quinolines exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
- Case Studies : In vitro studies have shown that this compound can inhibit cell proliferation in glioblastoma multiforme models, suggesting its utility as a therapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies have revealed that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antibiotics:
- Testing Methods : Disk diffusion and broth microdilution methods are commonly employed to assess antimicrobial efficacy.
- Results : The compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
Material Science Applications
In addition to biological applications, this compound is being explored for use in material science:
- Polymer Chemistry : Its unique structure allows for incorporation into polymer matrices, potentially enhancing thermal stability and mechanical properties.
- Nanotechnology : The compound can be functionalized for use in nanomaterials, contributing to advancements in drug delivery systems and biosensors.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.
Pathways: The compound may influence multiple signaling pathways within cells, modulating processes such as cell division, apoptosis, and metabolic activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core Variations
The substitution of the 1,2,4-thiadiazole ring with other heterocycles significantly alters physicochemical and biological properties. Key analogs include:
Key Insights :
- Thiadiazole vs. Triazole : The thiadiazole in the target compound offers greater electronegativity and metabolic stability compared to triazoles, which are more hydrophilic .
- Oxadiazole : Oxadiazoles (e.g., ) improve solubility but may reduce membrane permeability due to polar interactions .
Substituent Effects
The o-tolyl group on the thiadiazole ring distinguishes the target compound from analogs with phenyl, pyridyl, or methoxyphenyl substituents:
- Electron-Donating vs. Withdrawing Groups: o-Tolyl (methyl group): Electron-donating, increases electron density on the thiadiazole, enhancing nucleophilic reactivity . Methoxyphenyl (): Polar substituent enhances solubility but may reduce blood-brain barrier penetration .
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a novel hybrid molecule that combines the structural features of quinoline and thiadiazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have shown activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported to be between 16–31.25 μg/mL , indicating their potential as effective antimicrobial agents .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Thiadiazole Derivative A | 16–31.25 | Antibacterial |
| Thiadiazole Derivative B | 31.25–62.5 | Antifungal |
Anti-inflammatory Activity
The anti-inflammatory effects of similar thiadiazole derivatives have been evaluated through in vitro and in vivo models. In a study involving carrageenan-induced paw edema in rats, the compounds exhibited a dose-dependent decrease in edema formation. The maximum reduction observed was 68.76% at higher doses .
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 100 | 50.05 |
| 200 | 68.76 |
Anticancer Activity
The anticancer potential of the compound has been assessed against various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). Some derivatives demonstrated a significant reduction in cell viability, with reductions as high as 56.9% for specific compounds .
| Cell Line | Viability Reduction (%) |
|---|---|
| Caco-2 | 39.8 |
| A549 | 31.9 |
Case Studies
- Antimicrobial Efficacy : A study evaluating various thiadiazole derivatives found that certain compounds displayed broad-spectrum activity against resistant strains of bacteria and fungi, suggesting their potential use in treating infections caused by drug-resistant pathogens .
- Anti-inflammatory Mechanism : Research on the anti-inflammatory properties indicated that these compounds could stabilize erythrocyte membranes and inhibit proteinase activities, which are crucial for mediating inflammatory responses .
- Anticancer Screening : In vitro tests showed that modifications to the thiadiazole ring significantly impacted anticancer activity, with certain substitutions enhancing efficacy against specific cell lines .
Q & A
Q. What are the common synthetic routes and critical reaction conditions for this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting a 1,4-dicarbonyl precursor with a thiophene derivative under acidic/basic conditions (e.g., using phosphorus pentasulfide as a sulfurizing agent) .
- Thioether Formation : Coupling the dihydroquinoline moiety with the thiadiazole-thiol group via nucleophilic substitution. This step often employs PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .
- Cyclization : Final purification via recrystallization (e.g., using ethanol or water-acetic acid mixtures) .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole Formation | P4S10, reflux in toluene | 65–78 | |
| Thioether Coupling | Bleaching Earth Clay, PEG-400, 70–80°C | 82–90 | |
| Purification | Recrystallization (ethanol/water-acetic acid) | 95+ |
Q. How is structural characterization performed for this compound?
Methodological Answer: Key techniques include:
Q. What functional groups dictate its reactivity?
Methodological Answer:
- Thiadiazole-thioether : Prone to nucleophilic substitution (e.g., with amines or alcohols) .
- Dihydroquinoline : Participates in redox reactions (e.g., oxidation to quinone derivatives) .
- Ethanone backbone : Susceptible to reduction (e.g., NaBH4 yields secondary alcohols) .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reaction yields?
Methodological Answer: Discrepancies in yields (e.g., 65% vs. 90%) arise from:
- Catalyst Efficiency : Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve thioether coupling by reducing side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., PEG-400) enhance solubility of intermediates, favoring higher yields .
- Temperature Control : Overheating (>80°C) degrades thiadiazole rings, lowering purity .
Q. How is biological activity evaluated, and what targets are prioritized?
Methodological Answer:
- In Vitro Assays :
- In Silico Studies :
Q. Table 2: Biological Activity Data
| Assay Type | Target/Model | Result | Reference |
|---|---|---|---|
| Antimicrobial (MIC) | S. aureus | 8 µg/mL | |
| Anticancer (IC50) | HepG2 cells | 12.5 µM | |
| Docking Score | 5-LOX | -9.2 kcal/mol |
Q. What computational strategies optimize its pharmacokinetic profile?
Methodological Answer:
Q. How are data contradictions in biological assays resolved?
Methodological Answer:
- Dose-Response Validation : Repeat assays with gradient concentrations to confirm IC50 reproducibility .
- Structural Analog Comparison : Benchmark activity against known inhibitors (e.g., 5-LOX inhibitors like zileuton) .
- Metabolite Screening : LC-MS identifies degradation products that may interfere with assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
